

Application Note: Quantification of 4-Feruloylquinic Acid using a Validated HPLC-DAD Method

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Compound of Interest		
Compound Name:	4-Feruloylquinic acid	
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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of **4-Feruloylquinic acid**, a significant phenolic compound found in various plant species, is of increasing interest due to its potential health benefits. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative determination, along with method validation data presented in accordance with ICH guidelines. The method is suitable for the routine analysis of **4-Feruloylquinic acid** in research and quality control settings.

Introduction

4-Feruloylquinic acid (4-FQA) is a hydroxycinnamic acid derivative belonging to the family of chlorogenic acids.[1] It is naturally present in a variety of foods and beverages, including coffee, fruits, and vegetables. Due to its antioxidant and other potential pharmacological activities, accurate and precise quantification of 4-FQA is crucial for food science, natural product research, and pharmaceutical development. This application note presents a validated reverse-phase HPLC-DAD method that offers excellent selectivity, linearity, accuracy, and precision for the quantification of 4-FQA.



Experimental Protocol Materials and Reagents

- **4-Feruloylquinic acid** reference standard (purity ≥95%)
- · HPLC grade methanol
- · HPLC grade acetonitrile
- · HPLC grade water
- Orthophosphoric acid, analytical grade
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD).
- A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Analytical balance
- pH meter
- Sonicator

Preparation of Standard Solutions

A stock solution of **4-Feruloylquinic acid** (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., $1-100 \mu g/mL$).

Sample Preparation



The sample preparation method should be adapted based on the matrix. A general procedure for solid samples is as follows:

- Accurately weigh the homogenized and powdered sample.
- Extract the sample with a suitable solvent, such as a methanol/water mixture (e.g., 80:20 v/v), using ultrasonication or another appropriate extraction technique.[3]
- Centrifuge the extract to pellet solid particles.
- Filter the supernatant through a 0.45 μm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: Water with 0.1% Orthophosphoric Acid, B: Methanol[2]
Gradient	Time (min)
0	
20	
25	_
30	
Flow Rate	1.0 mL/min[2]
Column Temperature	25 °C[2]
Injection Volume	10 μL[2]
Detection Wavelength	320 nm (for quantification), full scan (200-400 nm) for peak purity[2]



Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Analyte	Concentration	Regression	Correlation
	Range (µg/mL)	Equation	Coefficient (r²)
4-Feruloylquinic acid	10.0 - 70.0	y = 45890x + 12345	>0.999[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (μg/mL)
Limit of Detection (LOD)	0.334[2]
Limit of Quantification (LOQ)	1.012[2]

Accuracy

The accuracy of the method was determined by a recovery study, spiking a known amount of **4- Feruloylquinic acid** into a sample matrix.



Spiked Concentration (µg/mL)	Recovered Concentration (μg/mL)	Recovery (%)
20.0	19.81	99.05
40.0	40.30	100.75
60.0	59.88	99.80
Average Recovery (%)	99.87[2]	

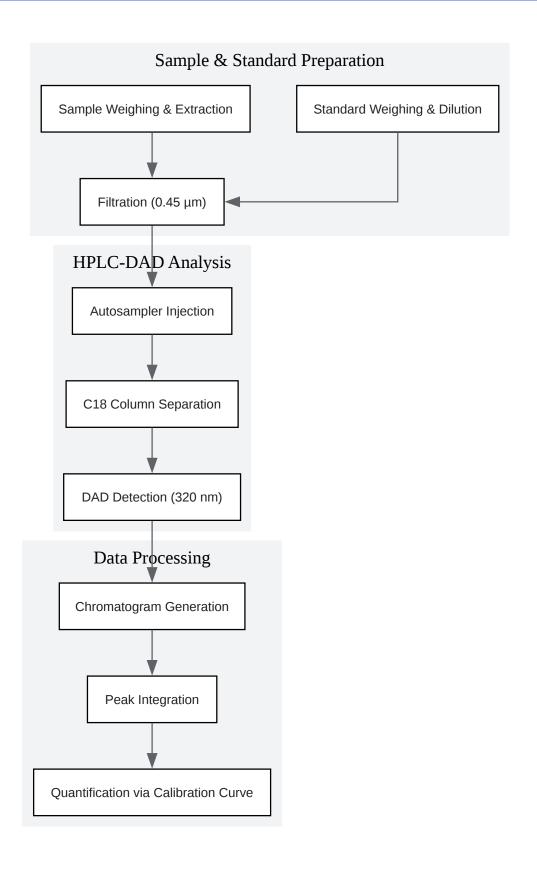
Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision.

Parameter	Relative Standard Deviation (RSD%)
Intra-day Precision (n=6)	< 2.0%[2]
Inter-day Precision (n=6)	< 2.0%[2]

Visualizations

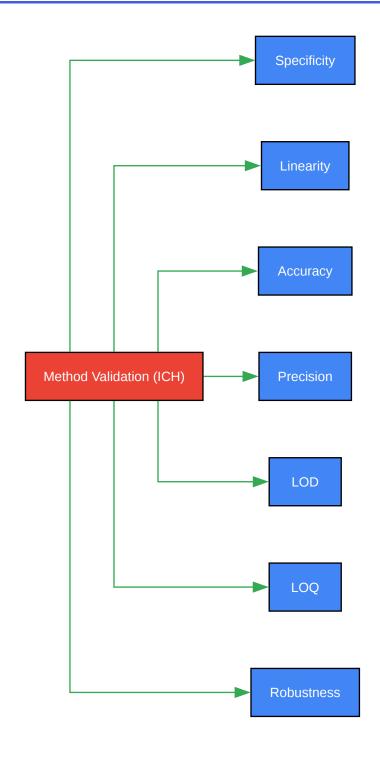




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Caption: Experimental workflow for 4-FQA quantification.





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Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust tool for the quantification of **4-Feruloylquinic acid**. The method demonstrates excellent linearity, accuracy,



and precision, and is suitable for a wide range of applications in academic and industrial research. The provided protocol and validation data can serve as a valuable resource for scientists and professionals working with phenolic compounds.

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